S-methyl-5-thio-D-ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

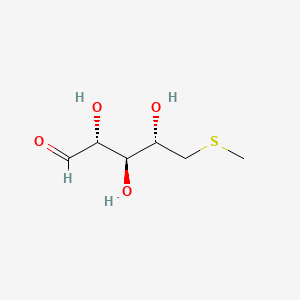

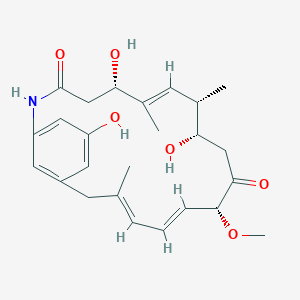

S-methyl-5-thio-D-ribose is d-ribose with the hydroxy group substituted for a methylthio group at position C-5. It has a role as a metabolite. It derives from a D-ribose.

Aplicaciones Científicas De Investigación

Synthesis and Properties

Synthesis and Characterization : S-methyl-5-thio-D-ribose has been synthesized from methyl 2,3-isopropylidene-5-O-toluene-p-sulphonyl-β-D-ribofuranoside. The study identified two crystalline forms of the sugar with different optical rotations, suggesting the presence of α-D-pyranose and β-D-pyranose isomers (Clayton & Hughes, 1967).

Chemical Reactions and Derivatives : Investigations into the reactions of 5-thio-D-ribose and 5-thio-D-xylose with acetone and 2,2-dimethoxypropane have been conducted, leading to the formation of di-O-isopropylidene-5-thio-α-D-ribo- and -xylo-pyranoses (Hughes & Wood, 1976).

Biochemical Studies

Ribose Methylation in RNA : A study identified a new ribose methylation in the 18S rRNA of S. cerevisiae, expanding our understanding of RNA modifications and their guiding small nucleolar RNAs (Yang et al., 2015).

Role in RNA Catalysis : Research on the effects of thio substitutions in transphosphorylation reactions of ribose-phosphate diesters under basic conditions sheds light on the molecular mechanisms of RNA catalysis (Gregersen, López & York, 2003).

Nucleic Acid Research : The roles of nucleobases, sugars, and phosphates in molecular recognition processes central to genetics have been explored, highlighting the significance of ribose and its modifications in synthetic biology (Benner, 2004).

Molecular Biology

Ribose-5-Phosphate Isomerase in Sugar Isomerization : The activity of Ribose-5-phosphate isomerase A towards D-allose was engineered, demonstrating its potential in rare sugar preparation and providing insights into its catalytic mechanism (Wang et al., 2021).

Methylation in microRNA Biogenesis : Methylation on the ribose of the last nucleotide in plant microRNAs was found to be a crucial step in their biogenesis, indicating significant implications in the function of miRNAs (Yu et al., 2005).

Prebiotic Chemistry

- Synthesis and Photoanomerization in Prebiotic Chemistry : Research on d-Ribose and its derivatives reacting with cyanamide and cyanoacetylene under prebiotic conditions provides insight into the possible relevance of these reactions in prebiological chemistry (Sanchez & Orgel, 1970).

Propiedades

Fórmula molecular |

C6H12O4S |

|---|---|

Peso molecular |

180.22 g/mol |

Nombre IUPAC |

(2R,3S,4S)-2,3,4-trihydroxy-5-methylsulfanylpentanal |

InChI |

InChI=1S/C6H12O4S/c1-11-3-5(9)6(10)4(8)2-7/h2,4-6,8-10H,3H2,1H3/t4-,5+,6-/m0/s1 |

Clave InChI |

ACWASDPGAVYCNI-JKUQZMGJSA-N |

SMILES isomérico |

CSC[C@H]([C@H]([C@H](C=O)O)O)O |

SMILES |

CSCC(C(C(C=O)O)O)O |

SMILES canónico |

CSCC(C(C(C=O)O)O)O |

Sinónimos |

5-deoxy-5-(methylthio)ribose 5-methylthioribose |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)

![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid](/img/structure/B1237150.png)

![3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one](/img/structure/B1237160.png)

![(1-Tert-Butyl-5-Hydroxy-1h-Pyrazol-4-Yl)[6-(Methylsulfonyl)-4'-Methoxy-2-Methyl-1,1'-Biphenyl-3-Yl]methanone](/img/structure/B1237162.png)